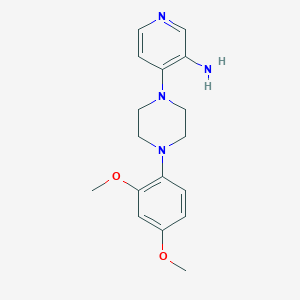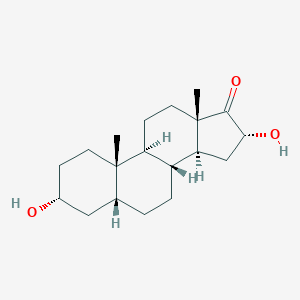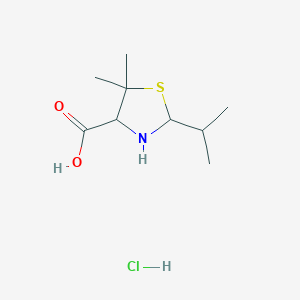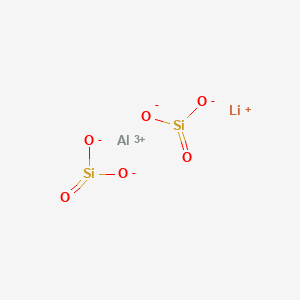
Dipotassium;nickel(2+);tetracyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dipotassium nickel (2+) tetracyanide, also known as potassium tetracyanonickelate (II), is an inorganic compound with the formula K₂Ni(CN)₄. It is typically encountered as a yellow, water-soluble, diamagnetic solid. The compound consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar in structure .
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium nickel (2+) tetracyanide is prepared by treating aqueous solutions of nickel (II) salts with potassium cyanide. The synthesis is often conducted in a stepwise manner, beginning with the precipitation of solid nickel dicyanide coordination polymer. This route allows for the removal of excess potassium salts: [ \text{Ni}^{2+} + 2 \text{KCN} \rightarrow \text{Ni(CN)}_2 + 2 \text{K}^+ ] [ \text{Ni(CN)}_2 + 2 \text{KCN} \rightarrow \text{K}_2[\text{Ni(CN)}_4] ] This procedure yields the monohydrate form of the compound, which can be dehydrated at 100°C .
Industrial Production Methods
Industrial production methods for dipotassium nickel (2+) tetracyanide typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the removal of impurities and excess reagents.
化学反応の分析
Types of Reactions
Dipotassium nickel (2+) tetracyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as boron trifluoride.
Reduction Reactions: The compound can be reduced to form the Ni(0) derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as boron trifluoride (BF₃) are used under controlled conditions to substitute the cyanide ligands. [ \text{K}_2[\text{Ni(CN)}_4] + 4 \text{BF}_3 \rightarrow \text{K}_2[\text{Ni(CNBF}_3)_4] ]
Reduction Reactions: Potassium in anhydrous ammonia is used to reduce the compound to the Ni(0) derivative. [ \text{K}_2[\text{Ni(CN)}_4] + 2 \text{K} \rightarrow \text{K}_4[\text{Ni(CN)}_4] ]
Major Products Formed
Substitution Reactions: Products such as potassium tetracyanoboronate complexes.
Reduction Reactions: Products such as tetraanionic, tetrahedral Ni(0) derivatives.
科学的研究の応用
Dipotassium nickel (2+) tetracyanide has several scientific research applications, including:
作用機序
The mechanism of action of dipotassium nickel (2+) tetracyanide involves its ability to form stable coordination complexes with various ligands. The cyanide ligands are basic and nucleophilic, allowing the compound to participate in substitution and reduction reactions. The molecular targets and pathways involved include the formation of stable metal-ligand complexes, which can be further manipulated for various applications .
類似化合物との比較
Similar Compounds
- Potassium tetracyanopalladate (II) hydrate
- Potassium tetracyanoplatinate (II) hydrate
- Potassium hexacyanoruthenate (II) hydrate
- Potassium hexacyanoferrate (II) trihydrate
Uniqueness
Dipotassium nickel (2+) tetracyanide is unique due to its specific electronic structure and coordination properties, which make it suitable for the synthesis of Hofmann-type metal-organic frameworks and anion-exchange resins. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds .
特性
CAS番号 |
14220-17-8 |
|---|---|
分子式 |
C4N4Ni.2K C4K2N4Ni |
分子量 |
240.96 g/mol |
IUPAC名 |
dipotassium;nickel(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Ni/c4*1-2;;;/q4*-1;2*+1;+2 |
InChIキー |
LXWJYIBQIPSFSE-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
| 14220-17-8 | |
ピクトグラム |
Acute Toxic; Environmental Hazard |
関連するCAS |
48042-08-6 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)






